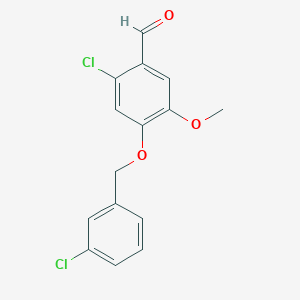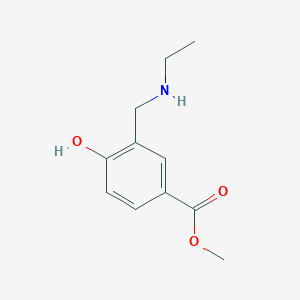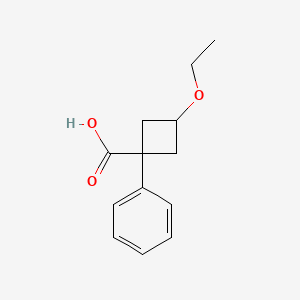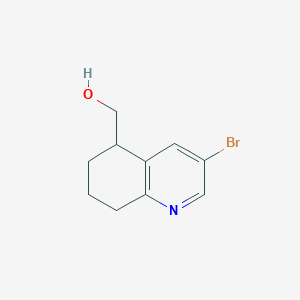
(3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol is a chemical compound with the molecular formula C10H12BrNO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol typically involves the bromination of tetrahydroquinoline derivatives followed by a reduction process. One common method includes the bromination of 5,6,7,8-tetrahydroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The resulting bromo derivative is then subjected to reduction using a reducing agent such as sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: The major products are quinolinone derivatives.
Reduction: The major product is 5,6,7,8-tetrahydroquinolin-5-ylmethanol.
Substitution: The major products are substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
(3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and hydroxyl functional groups. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Bromo-5,6,7,8-tetrahydroquinolin-8-yl)methanol
- 3-bromo-5,6,7,8-tetrahydroquinolin-5-one
- 3-bromo-5,6,7,8-tetrahydroquinolin-8-ol
Uniqueness
(3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H12BrNO |
|---|---|
Peso molecular |
242.11 g/mol |
Nombre IUPAC |
(3-bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol |
InChI |
InChI=1S/C10H12BrNO/c11-8-4-9-7(6-13)2-1-3-10(9)12-5-8/h4-5,7,13H,1-3,6H2 |
Clave InChI |
IQDSKDSSZSVHKI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)N=CC(=C2)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


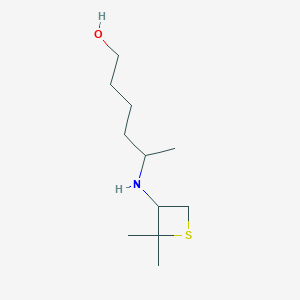
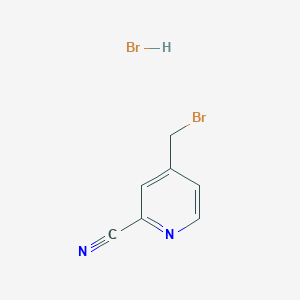
![Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13004430.png)
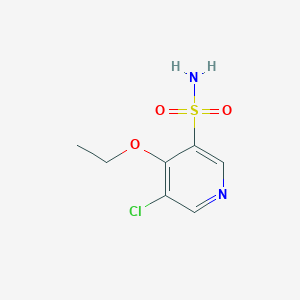
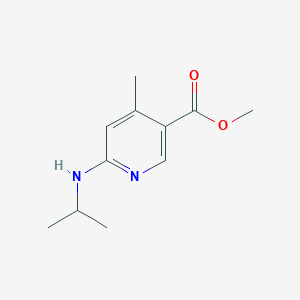
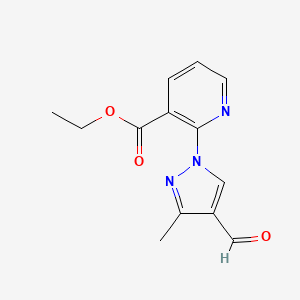

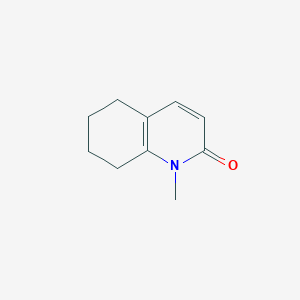
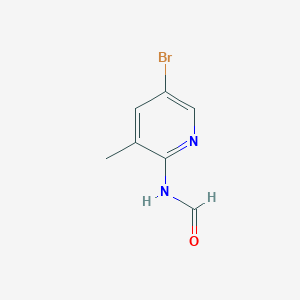
![6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine](/img/structure/B13004482.png)
